Cyclohexylzinc bromide

Catalog No.
S1898887
CAS No.
7565-57-3
M.F
C6H11BrZn
M. Wt
228.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylzinc bromide

CAS Number

7565-57-3

Product Name

Cyclohexylzinc bromide

IUPAC Name

bromozinc(1+);cyclohexane

Molecular Formula

C6H11BrZn

Molecular Weight

228.4 g/mol

InChI

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

PVURAUIMVICLOH-UHFFFAOYSA-M

SMILES

C1CC[CH-]CC1.[Zn+]Br

Canonical SMILES

C1CC[CH-]CC1.[Zn+]Br

Origin and Significance

Organozinc compounds like cyclohexylzinc bromide are not naturally occurring but are synthesized in laboratories. Cyclohexylzinc bromide finds application in organic synthesis, especially for creating carbon-carbon bonds between various organic fragments through Negishi coupling [, ]. This reaction allows for the formation of complex organic molecules with high regioselectivity (placement of the new bond) [].


Molecular Structure Analysis

Cyclohexylzinc bromide features a zinc (Zn) atom bonded to a cyclohexyl group (C₆H₁₁) and a bromine (Br) atom. The zinc atom has sp³ hybridization, forming tetrahedral geometry with bonds to the cyclohexyl group, the bromine atom, and likely two tetrahydrofuran (THF) molecules in solution (since it's commonly sold as a THF solution) []. The cyclohexyl group is a six-membered carbon ring with single bonds and hydrogen atoms attached.

Key Feature

The key feature of the molecule is the zinc-carbon (Zn-C) bond in the cyclohexyl group. This bond is polarized due to the difference in electronegativity between zinc and carbon, making the carbon atom slightly negative. This negative carbon acts as a nucleophile in Negishi coupling reactions [].


Chemical Reactions Analysis

Synthesis

Cyclohexylzinc bromide is typically not synthesized directly in the laboratory but is purchased as a solution in THF. However, a general method for synthesizing organozinc compounds involves treating a Grignard reagent (e.g., cyclohexylmagnesium bromide) with a zinc halide (e.g., zinc bromide) [].

C₆H₁₁MgBr + ZnBr₂ → C₆H₁₁ZnBr + MgBr₂

Negishi Coupling

The primary application of cyclohexylzinc bromide is in Negishi coupling reactions. In this reaction, it reacts with an organic halide (RX) in the presence of a palladium catalyst (Pd) to form a new carbon-carbon bond (C-C) between the cyclohexyl group and the organic fragment (R) [].

C₆H₁₁ZnBr + RX + Pd catalyst → R-C₆H₁₁ + ZnBrX + Pd(0)

Note

Pd(0) represents the palladium catalyst in its inactive state, which is regenerated during the reaction cycle.


Physical And Chemical Properties Analysis

  • Physical State: Likely a white solid (based on similar organozinc compounds) [].
  • Solubility: Soluble in organic solvents like THF and likely insoluble in water due to the presence of the ionic Br⁻ group.
  • Stability: Air and moisture sensitive, readily decomposes in the presence of oxygen and water [].

Mechanism of Action (not applicable)

Cyclohexylzinc bromide does not have a biological function and isn't directly involved in any biological systems. Its mechanism of action lies in its ability to act as a nucleophile in Negishi coupling reactions.

Cyclohexylzinc bromide is a flammable and air-sensitive compound. It should be handled with proper care under inert atmosphere (absence of oxygen and moisture) using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

Dates

Modify: 2023-08-16

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